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Compound of Interest

Compound Name: 2-(4-Chlorobutoxy)tetrahydropyran

Cat. No.: B129055

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(4-
Chlorobutoxy)tetrahydropyran, a key intermediate in various synthetic applications. The
following sections detail available mass spectrometry data, expected nuclear magnetic
resonance and infrared spectroscopy characteristics, and standardized protocols for acquiring
such spectra. This document is intended to serve as a valuable resource for researchers and
professionals engaged in the synthesis and characterization of this compound.

Data Presentation

While comprehensive, publicly available datasets for 2-(4-Chlorobutoxy)tetrahydropyran are
limited, the following tables summarize the available and expected spectral information.

Table 1: Mass Spectrometry (MS) Data

The following mass-to-charge ratios (m/z) for the most abundant fragments have been reported
from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
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. 2nd Highest Peak 3rd Highest Peak
NIST Library Entry Base Peak (m/z)

(m/z) (m/z)
233375 (Main Library) 85 91 55
196179 (Replicate
55 41 27

Library)

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Data
(Predicted)

Detailed experimental *H and 13C NMR data, including chemical shifts (&) and coupling
constants (J), are not readily available in the public domain. However, expected chemical shift
regions can be predicted based on the molecular structure.

1H NMR (Proton NMR)

Expected Chemical Shift

Protons Multiplicity (Predicted)
(ppm)

O-CH-0O (anomeric) 45-4.7 Triplet

O-CHez (ring) 3.7-39and 3.4-3.6 Multiplets

O-CHz (chain) 3.6-3.8and3.3-3.5 Multiplets

CI-CH:z 35-37 Triplet

C-CH2-C (ring and chain) 14-19 Multiplets

13C NMR (Carbon-13 NMR)
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Carbon Expected Chemical Shift (ppm)
O-CH-0 (anomeric) 95-105

O-CHez (ring) 60 - 70

O-CH:z (chain) 65-75

CI-CH2 40 - 50

C-CH2-C (ring and chain) 20-40

Note: A 13C NMR spectrum is reported to be available from A. Hardt, W. Bremser BASF
Ludwigshafen (1983) via SpectraBase.[1]

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Specific peak assignments from an experimental FTIR spectrum are not publicly available. The
table below lists the expected characteristic absorption bands based on the functional groups
present in 2-(4-Chlorobutoxy)tetrahydropyran. An FTIR spectrum obtained via the neat
technique is available.[1]

. . . Expected Wavenumber
Functional Group Vibration

(cm™)
C-H (alkane) Stretch 2850 - 3000
C-O (ether) Stretch 1050 - 1150
C-ClI (alkyl halide) Stretch 600 - 800

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS
spectra for a liquid organic compound such as 2-(4-Chlorobutoxy)tetrahydropyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and **C NMR spectra to determine the carbon-hydrogen framework of

the molecule.
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Materials:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)

2-(4-Chlorobutoxy)tetrahydropyran sample

Pipettes
Procedure:

o Sample Preparation: Dissolve approximately 5-20 mg of 2-(4-
Chlorobutoxy)tetrahydropyran in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs)
directly in an NMR tube.

e Spectrometer Setup:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity and resolution.
o Tune the probe for both 1H and 3C frequencies.

e 1H NMR Acquisition:

[e]

Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 90° pulse angle, a spectral width of approximately 12 ppm,
an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o Process the resulting Free Induction Decay (FID) with a Fourier transform, phase
correction, and baseline correction.

o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).
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o Integrate the signals to determine the relative number of protons.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 3C NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a spectral width of approximately 220
ppm, and a relaxation delay of 2 seconds.

o Process the FID similarly to the *H spectrum.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic
vibrational frequencies.

Materials:

o Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)
accessory or salt plates (NaCl or KBr).

e 2-(4-Chlorobutoxy)tetrahydropyran sample

e Solvent for cleaning (e.g., acetone or isopropanol)

o Kimwipes

Procedure (using ATR):

o Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small drop of the liquid 2-(4-Chlorobutoxy)tetrahydropyran
sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

e Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to
improve the signal-to-noise ratio.
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o Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

e Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the
measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:

e Gas Chromatograph-Mass Spectrometer (GC-MS) system with an Electron lonization (El)
source.

e Helium carrier gas

e 2-(4-Chlorobutoxy)tetrahydropyran sample

e Solvent for dilution (e.g., dichloromethane or ethyl acetate)
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent.

e GC-MS Setup:

o Set the GC oven temperature program to achieve good separation (e.g., start at 50°C,
ramp to 250°C).

o Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
o Use helium as the carrier gas at a constant flow rate.
« Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

e MS Acquisition:
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o The mass spectrometer is typically operated in El mode at 70 eV.

o Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,
m/z 40-400).

o Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragment ions. Compare the obtained spectrum with library data for
identification.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.
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Caption: Workflow for NMR Spectral Acquisition and Analysis.
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Caption: Workflow for FTIR-ATR Spectral Acquisition.
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Caption: Workflow for GC-MS Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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